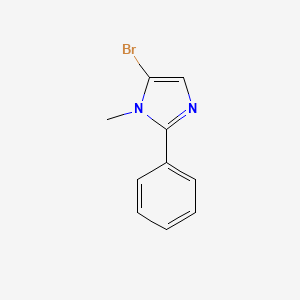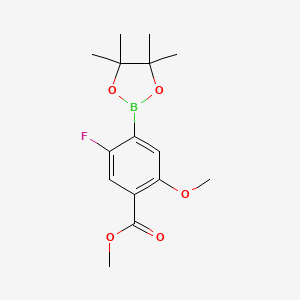
Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a complex organic compound. It likely contains a benzene ring and a boronic ester group, which are common in many organic compounds and are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through substitution reactions . For instance, boric acid ester intermediates with benzene rings can be obtained by a three-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry . Single crystals of the compounds can be measured by X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis
Boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are as follows: It has a boiling point of 120°C at 228mm, a density of 0.9642 g/mL at 25 °C, and a refractive index of 1.4096 . It is a clear liquid that is colorless to almost colorless and is sensitive to moisture .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:
Organic Synthesis
Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Pharmaceutical Development
In pharmaceutical research, this compound serves as an intermediate in the synthesis of various bioactive molecules . Its boronic ester group is particularly useful in the development of enzyme inhibitors and receptor modulators, which are essential in creating new therapeutic agents .
Material Science
This compound is employed in the development of advanced materials , such as polymers and copolymers. Its unique structure allows for the creation of materials with specific optical and electronic properties, which are valuable in the fields of electronics and photonics .
Chemical Biology
In chemical biology, Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used as a fluorescent probe . It can detect various biological molecules, including hydrogen peroxide and saccharides, making it a powerful tool for studying cellular processes and disease mechanisms .
Medicinal Chemistry
This compound is also significant in medicinal chemistry for the design and synthesis of anticancer drugs . Research has shown that boronic acid derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Bioconjugation
In bioconjugation, this compound is utilized to link biomolecules. Its boronic ester group can form reversible covalent bonds with diols, enabling the attachment of various biomolecules to surfaces or other molecules, which is crucial in developing biosensors and diagnostic tools.
Link to source Link to source Link to source Link to source Link to source : Link to source : Link to source : Link to source
Wirkmechanismus
Safety and Hazards
The safety and hazards of a similar compound, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are as follows: It has hazard statements H226-H319, which means it is flammable and can cause serious eye irritation . Precautionary statements include P210-P305+P351+P338, which advise to keep away from heat/sparks/open flames/hot surfaces and to rinse cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)10-8-12(19-5)9(7-11(10)17)13(18)20-6/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJZKGIGBWJTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
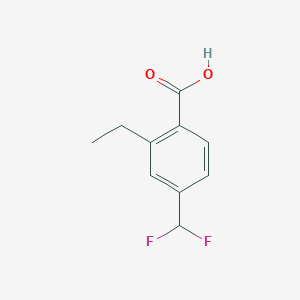
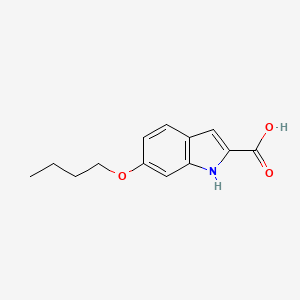
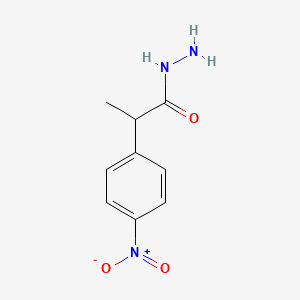
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2507491.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)


![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

